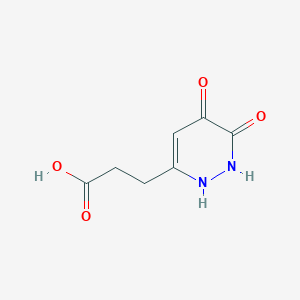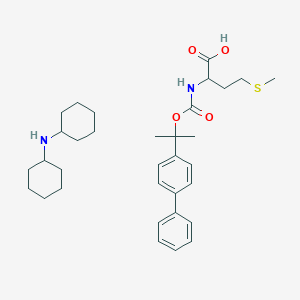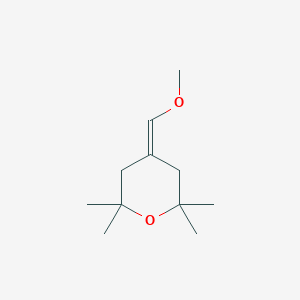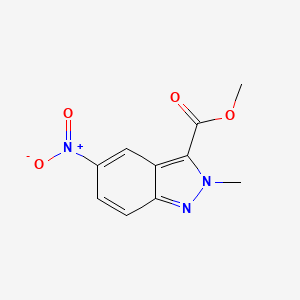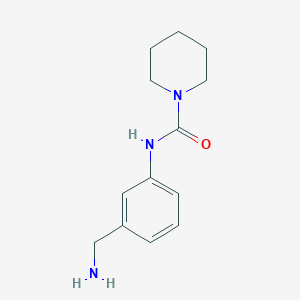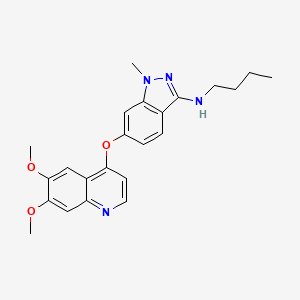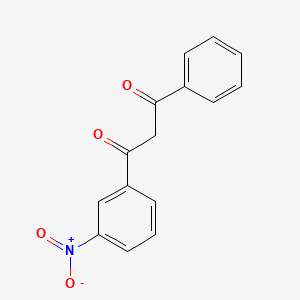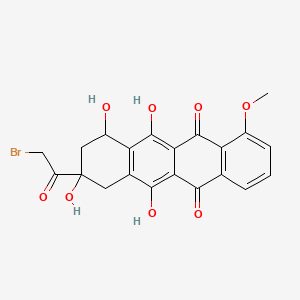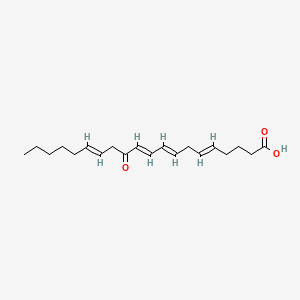
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O5. It is characterized by the presence of two hydroxyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanal structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with glycerol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
科学研究应用
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It can be employed in biological studies to investigate the effects of phenolic compounds on cellular processes.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties and ability to scavenge free radicals.
Industry: It is used in the production of fragrances, flavors, and other chemical products.
作用机制
The mechanism by which 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can act as hydrogen donors, contributing to its antioxidant properties. The methoxy group enhances the compound's solubility and stability, allowing it to interact with various biological targets.
相似化合物的比较
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is similar to other phenolic compounds such as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone. its unique combination of hydroxyl and methoxy groups gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.
List of Similar Compounds
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
2,3-dihydroxy-3-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)10(13)9(12)6-11/h2-6,9-10,12-13H,1H3 |
InChI 键 |
HWUNYPVMZMIARC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C(C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


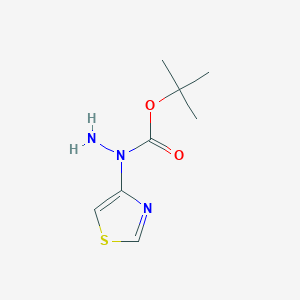
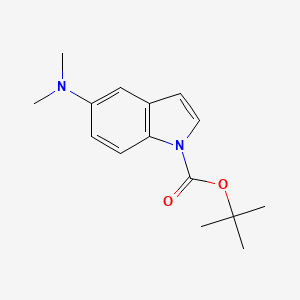
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
